N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, methoxy, morpholino, and tolyl, contributes to its unique chemical properties and reactivity.
Scientific Research Applications
N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of the ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with its targets in the brain .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Substituents: The chloro, methoxy, morpholino, and tolyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide, morpholine, and p-tolyl chloride.
Final Assembly: The final compound is obtained by coupling the substituted triazine core with the desired amines under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar triazine core and exhibit comparable biological activities, such as anti-inflammatory and neuroprotective properties.
Thiazole Derivatives: Thiazole-based compounds also show diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate multiple pathways simultaneously makes it a promising candidate for therapeutic development.
Properties
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-6-16(7-4-14)23-19-25-20(24-17-13-15(22)5-8-18(17)29-2)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHUTVTSHESJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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